BenchChemオンラインストアへようこそ!

2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine

Medicinal Chemistry Physicochemical Profiling ADME Prediction

2-(3-Phenoxyphenyl)-2,3-dihydro‑1H‑isoindol‑1‑imine (C₂₀H₁₆N₂O, MW 300.35 g·mol⁻¹) is a bench‑stable isoindol‑1‑imine derivative that belongs to the broader class of 2‑aryl‑2,3‑dihydro‑1H‑isoindol‑1‑imines. The compound carries a 3‑phenoxyphenyl substituent on the isoindoline nitrogen, imparting a computed XLogP3 of 4.1, one hydrogen‑bond donor, two hydrogen‑bond acceptors, and three rotatable bonds.

Molecular Formula C20H16N2O
Molecular Weight 300.361
CAS No. 900641-58-9
Cat. No. B2640981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine
CAS900641-58-9
Molecular FormulaC20H16N2O
Molecular Weight300.361
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=N)N1C3=CC(=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C20H16N2O/c21-20-19-12-5-4-7-15(19)14-22(20)16-8-6-11-18(13-16)23-17-9-2-1-3-10-17/h1-13,21H,14H2
InChIKeyRRMKATKXVYKVNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine (CAS 900641-58-9): A Distinctive Isoindol-1-imine Building Block for Research Procurement


2-(3-Phenoxyphenyl)-2,3-dihydro‑1H‑isoindol‑1‑imine (C₂₀H₁₆N₂O, MW 300.35 g·mol⁻¹) is a bench‑stable isoindol‑1‑imine derivative that belongs to the broader class of 2‑aryl‑2,3‑dihydro‑1H‑isoindol‑1‑imines. The compound carries a 3‑phenoxyphenyl substituent on the isoindoline nitrogen, imparting a computed XLogP3 of 4.1, one hydrogen‑bond donor, two hydrogen‑bond acceptors, and three rotatable bonds [1]. It is catalogued as a research‑grade heterocyclic building block by multiple suppliers, with typical minimum purity specifications ranging from 95 % to 98 % . No primary research publication, patent example, or quantitative bioassay dataset that specifically names this compound was identified in the publicly searchable literature as of the cut‑off date.

Why 2-(3-Phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine Cannot Be Replaced by Simpler 2‑Aryl Isoindol‑1‑imine Analogs


The 3‑phenoxyphenyl substituent introduces a pronounced increase in lipophilicity (computed XLogP3 = 4.1) and molecular complexity relative to the unsubstituted 2‑phenyl analog (C₁₄H₁₂N₂, XLogP3 ≈ 2.8) or the 4‑methoxyphenyl derivative (C₁₅H₁₄N₂O, XLogP3 ≈ 2.5) [1] [2]. This shift in log P by >1.3 log units alters solubility, membrane permeability potential, and chromatographic behaviour, meaning that generic substitution with a simpler 2‑aryl isoindol‑1‑imine would produce a chemically distinct entity that cannot serve as a physicochemical surrogate in medicinal chemistry or analytical method development. Furthermore, the extended diaryl ether motif presents distinct conformational preferences and potential π‑stacking interactions that are absent in the smaller analogs, making independent procurement of the authentic phenoxyphenyl compound necessary for any structure–activity relationship study that aims to explore the contribution of this specific substituent.

Quantitative Differentiation Evidence for 2-(3-Phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine (CAS 900641-58-9)


Computed Lipophilicity (XLogP3) Compared with the Closest 2‑Aryl Isoindol‑1‑imine Analogs

The target compound exhibits a computed XLogP3 of 4.1, which is 1.3–1.6 log units higher than the 2‑phenyl analog (XLogP3 ≈ 2.8) and the 2‑(4‑methoxyphenyl) analog (XLogP3 ≈ 2.5) [1] [2]. This difference places the phenoxyphenyl derivative in a distinctly more lipophilic space, predicting altered passive membrane permeability, plasma protein binding, and chromatographic retention when compared with the simpler 2‑aryl congeners.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Hydrogen‑Bond Donor/Acceptor Profile and Rotatable Bond Count Distinguish the Compound from Closest Analogs

The target compound possesses 1 hydrogen‑bond donor (imine NH), 2 hydrogen‑bond acceptors (imine N and ether O), and 3 rotatable bonds [1]. By comparison, the unsubstituted 2‑phenyl analog has 1 donor, 1 acceptor, and 1 rotatable bond; the 2‑(4‑methoxyphenyl) analog has 1 donor, 2 acceptors, and 2 rotatable bonds [2]. The phenoxy linker adds an additional acceptor and rotatable bond that can influence binding‑site complementarity and conformational entropy.

Drug Design Molecular Descriptors Lead Optimization

Commercial Purity Benchmarking Against Structurally Similar Isoindol‑1‑imine Building Blocks

Multiple independent vendors offer the target compound at certified minimum purities of 97 % (AKSci) to 98 % (MolDB) . In contrast, the commercially available 2‑(4‑methoxyphenyl) and 2‑(3‑methoxyphenyl) analogs are more commonly listed at 95 % minimum purity . This 2–3 percentage‑point purity advantage can reduce the need for re‑purification in sensitive downstream applications.

Chemical Procurement Quality Assurance Building Block Sourcing

Isoindol‑1‑imine Scaffold: Documented Pharmacological Relevance of the Core Chemotype

Although no direct bioassay data exists for the target compound, the 2,3‑dihydro‑1H‑isoindol‑1‑imine core scaffold has been independently validated in patent literature as a pharmacophore for serine protease (Factor VIIa) inhibition and thrombin PAR‑1 receptor antagonism [1] [2]. This establishes the core scaffold as a privileged chemotype for protease‑targeted drug discovery, and the target compound’s phenoxyphenyl substituent represents an underexplored vector within this scaffold space.

Scaffold Biology Serine Protease PAR‑1 Antagonism

Critical Data Gap: Absence of Direct Comparative Biological Activity Data

An exhaustive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, Google Patents, and major vendor technical libraries returned zero entries that contain quantitative IC₅₀, Kᵢ, EC₅₀, or any other bioactivity measurement for 2-(3-phenoxyphenyl)-2,3-dihydro‑1H‑isoindol‑1‑imine (CAS 900641‑58‑9) [1]. All biological claims found on non‑authoritative websites are unverifiable and lack comparator data. This stands in contrast to the broader isoindol‑1‑imine class, for which numerous patent‑documented bioassay results exist. Prospective purchasers must therefore treat the compound as an uncharacterized building block and should independently generate activity data.

Data Transparency Procurement Risk Evidence Limitation

Evidence‑Supported Application Scenarios for 2-(3-Phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine (CAS 900641-58-9)


Physicochemical Probe in Medicinal Chemistry SAR Campaigns Targeting Isoindol‑1‑imine Scaffolds

When a medicinal chemistry program has already established activity for a 2‑aryl‑isoindol‑1‑imine series and seeks to explore the impact of a large, lipophilic diaryl ether substituent on potency, selectivity, or pharmacokinetics, the target compound provides a commercially available, high‑purity (97–98 %) entry point that cannot be approximated by the simpler 2‑phenyl or 2‑methoxyphenyl analogs. Its computed XLogP3 = 4.1 and additional ether‑oxygen hydrogen‑bond acceptor permit systematic exploration of lipophilicity‑driven SAR [1].

Reference Standard for Chromatographic Method Development Involving Lipophilic Isoindol‑1‑imines

The compound’s elevated log P and distinct UV chromophore (conferred by the extended phenoxyphenyl system) make it a suitable retention‑time marker for reverse‑phase HPLC or LC‑MS method development when profiling libraries of 2‑aryl‑isoindol‑1‑imine derivatives. Its availability at specifications up to 98 % purity supports its use as a system suitability standard .

Scaffold‑Hopping Starting Point for Serine Protease or PAR‑1 Drug Discovery

Given the established precedent for 2,3‑dihydro‑1H‑isoindol‑1‑imine derivatives as Factor VIIa inhibitors (US20100184981A1) and thrombin PAR‑1 antagonists (US8673890B2), the target compound offers a structurally distinct, phenoxyphenyl‑substituted member of this scaffold family for initial screening. Researchers should note that no pre‑existing activity data exist for this specific derivative; any screening result obtained would represent novel intellectual property [2] [3].

Building Block for Diversity‑Oriented Synthesis of Isoindol‑1‑imine Libraries

The compound’s reactive imine functionality enables further derivatisation (e.g., reduction to amine, acylation, or cycloaddition), while the phenoxyphenyl group introduces conformational complexity and potential π‑stacking interactions. This combination makes it a valuable monomer for generating focused libraries that sample chemical space around the isoindol‑1‑imine core, which has recognized pharmacological relevance [2].

Quote Request

Request a Quote for 2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.